molecular formula C11H16FN5 B11747964 n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine

n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine

Cat. No.: B11747964
M. Wt: 237.28 g/mol
InChI Key: NYWRTTNXNIJXDJ-UHFFFAOYSA-N
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Description

n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine: is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a 2-fluoroethyl group, and the other with a dimethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl and 2-fluoroethyl groups. This can be achieved using reagents such as methyl iodide and 2-fluoroethyl bromide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the substituted pyrazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole rings are known to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities, and this compound is no exception. It is being explored for its potential to inhibit specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its ability to form stable complexes with metals makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: This compound is similar in structure but lacks the 2-fluoroethyl group.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has nitro groups instead of the fluoroethyl group, making it more reactive and potentially more toxic.

Uniqueness

The uniqueness of n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine lies in its dual pyrazole rings and the presence of the 2-fluoroethyl group. This combination enhances its chemical stability, binding affinity, and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12/h6-8,13H,3-5H2,1-2H3

InChI Key

NYWRTTNXNIJXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CCF

Origin of Product

United States

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